(Z)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one
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Overview
Description
“(Z)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one” is a complex organic compound. The name suggests that it contains a benzofuran ring, which is a type of aromatic organic compound that consists of a fused benzene and furan ring. It also seems to contain a methoxyphenyl group, which is a phenyl ring with a methoxy (-OCH3) substituent, and a pyrrolidinyl group, which is a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The E-Z notation in the name of the compound refers to the configuration of the double bonds. The ‘E’ or ‘Z’ notation is used to denote the relative positions of the highest-priority groups on each side of a double bond . In this case, the compound has both ‘E’ and ‘Z’ configurations.
Scientific Research Applications
Potential Applications in Scientific Research
1. Insecticidal Properties
Compounds similar to the target molecule, especially those derived from natural sources or designed synthetically, have been studied for their insecticidal properties. For example, derivatives from the Piper species have shown activity against certain pests, suggesting that compounds with structural similarities may also be explored for such applications (Nair, Mansingh, & Burke, 1986).
2. Synthetic Intermediate for Bioactive Molecules
The synthesis of complex bioactive molecules often requires intermediates with specific structural features. Research on compounds like "(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol" demonstrates the utility of such molecules in synthesizing various bioactive compounds, indicating potential research uses for our compound as an intermediate (Kotian, Lin, El-Kattan, & Chand, 2005).
3. Crystal Structure and Molecular Interaction
The study of crystal structures provides insights into molecular interactions and properties. For instance, the analysis of "4-Hydroxy-5-(4-methoxyphenyl)pyrrolidin-2-one" offers valuable information on hydrogen bonding and molecular arrangements, which can be applicable to our compound for understanding its physicochemical characteristics (Mohammat et al., 2008).
4. Antiviral Activity
Certain pyrimidine derivatives have shown marked inhibitory effects on retrovirus replication. The synthesis and biological evaluation of these compounds reveal a path for the development of antiviral drugs, suggesting potential research directions for structurally similar compounds to our target molecule (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
5. Aromatase Inhibition
Compounds containing benzofuran derivatives have been explored for their potent inhibitory activity against aromatase, an enzyme involved in estrogen biosynthesis. This research avenue may be relevant for our compound in the context of cancer treatment or hormone-related disorders (Saberi, Vinh, Yee, Griffiths, Evans, & Simons, 2006).
Future Directions
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-27-20-9-3-2-7-16(20)8-6-10-21-22(26)17-11-12-19(25)18(23(17)28-21)15-24-13-4-5-14-24/h2-3,6-12,25H,4-5,13-15H2,1H3/b8-6+,21-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHEMBMPIXMTFNQ-XNRSFFRDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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